molecular formula C18H19Cl2NO2 B1440446 N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040683-97-3

N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1440446
CAS No.: 1040683-97-3
M. Wt: 352.3 g/mol
InChI Key: KPNYBCFHPKZZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline: is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a dichlorobenzyl group and a tetrahydrofuran ring attached to the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline typically involves the following steps:

    Formation of the Dichlorobenzyl Intermediate: The starting material, 3,5-dichlorobenzyl chloride, is reacted with an appropriate nucleophile to form the dichlorobenzyl intermediate.

    Attachment of the Tetrahydrofuran Ring: The dichlorobenzyl intermediate is then reacted with tetrahydrofuran in the presence of a strong base to form the tetrahydrofuran ring.

    Coupling with Aniline: The final step involves coupling the tetrahydrofuran intermediate with aniline under suitable reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dichlorobenzyl)-2-methoxyaniline: Similar structure but lacks the tetrahydrofuran ring.

    N-(3,5-Dichlorobenzyl)-2-ethoxyaniline: Similar structure with an ethoxy group instead of the tetrahydrofuran ring.

Uniqueness

N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline is unique due to the presence of both the dichlorobenzyl group and the tetrahydrofuran ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-2-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c19-14-8-13(9-15(20)10-14)11-21-17-5-1-2-6-18(17)23-12-16-4-3-7-22-16/h1-2,5-6,8-10,16,21H,3-4,7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNYBCFHPKZZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NCC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 3
Reactant of Route 3
N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 4
Reactant of Route 4
N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 5
Reactant of Route 5
N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 6
Reactant of Route 6
N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.